N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride
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Overview
Description
N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both pyridine and isoquinoline moieties, which are known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyridine Moiety:
Isoquinoline Synthesis: The isoquinoline ring is synthesized separately, often through cyclization reactions.
Coupling Reactions: The pyridine and isoquinoline moieties are then coupled together using suitable reagents and catalysts.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Difluoropyridin-4-yl)acetamide: Shares the pyridine moiety but lacks the isoquinoline structure.
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: Contains a similar pyridine ring but differs in the overall structure.
Uniqueness
N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide dihydrochloride is unique due to its combination of pyridine and isoquinoline moieties, along with the specific functional groups that confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(diaminomethylidene)-1-(3,5-difluoropyridin-4-yl)-4-fluoroisoquinoline-7-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O.2ClH/c17-10-6-23-14(13-11(18)4-22-5-12(13)19)9-3-7(1-2-8(9)10)15(25)24-16(20)21;;/h1-6H,(H4,20,21,24,25);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDCZMQTUORHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N=C(N)N)C(=NC=C2F)C3=C(C=NC=C3F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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